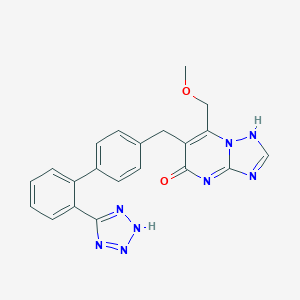
N-ACETYL-3-(3-PYRIDYL)-ALANINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylamino-3-pyridin-3-yl-propionic acid is a chemical compound with the molecular formula C10H12N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a pyridine ring, which is further connected to a propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-3-pyridin-3-yl-propionic acid typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is carried out in anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallizing to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-3-pyridin-3-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Acetylamino-3-pyridin-3-yl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetylamino-3-pyridin-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyridine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropanoic acid: Similar structure but lacks the acetylamino group.
2-Acetylamino-3-pyridin-2-yl-propionic acid: Similar structure but with a different position of the pyridine ring.
Uniqueness
2-Acetylamino-3-pyridin-3-yl-propionic acid is unique due to the presence of both the acetylamino group and the pyridine ring, which confer specific chemical and biological properties.
Properties
CAS No. |
170092-30-5 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-acetamido-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
YPRICIIQJIPLOM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)




![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)

![1-[(4-CHLOROPHENYL)METHYL]-1H-INDOLE-4-CARBOXALDEHYDE](/img/structure/B61381.png)



![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)

